2-Phenylquinazoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67824-28-6 |
|---|---|
Molecular Formula |
C15H9N3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-phenylquinazoline-4-carbonitrile |
InChI |
InChI=1S/C15H9N3/c16-10-14-12-8-4-5-9-13(12)17-15(18-14)11-6-2-1-3-7-11/h1-9H |
InChI Key |
DCVXQSKJWLASKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylquinazoline 4 Carbonitrile and Its Analogs
Established Synthetic Pathways
Established synthetic routes for 2-phenylquinazoline-4-carbonitrile and its analogs are primarily centered around efficiency, mild reaction conditions, and functional group tolerance. Key pathways include palladium-catalyzed cyanation, multicomponent reactions, and one-pot syntheses.
Palladium-Catalyzed Cyanation of Quinazoline-4-tosylates
A highly effective method for the direct synthesis of 4-cyano-functionalized quinazolines involves the palladium-catalyzed cyanation of quinazoline-4-tosylates. thieme-connect.com This approach is valued for its mild reaction conditions and the use of inexpensive copper(I) cyanide as the source of the nitrile group. The reaction demonstrates excellent functional group tolerance and consistently produces good to excellent yields. thieme-connect.com
The general procedure involves reacting a quinazoline-4-tosylate with copper(I) cyanide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). thieme-connect.com A base, typically cesium carbonate (Cs₂CO₃), is also required. thieme-connect.com This transformation serves as a crucial example of functional group interconversion, where a tosylate leaving group is efficiently replaced by a cyano group. thieme-connect.comub.edu
Table 1: Palladium-Catalyzed Cyanation of 2-Substituted Quinazoline-4-tosylates
| Entry | R Group (at position 2) | Yield (%) |
|---|---|---|
| 1 | p-Tolyl | 95 |
| 2 | Phenyl | 92 |
| 3 | 4-Methoxyphenyl | 94 |
| 4 | 4-Chlorophenyl | 89 |
| 5 | 2-Thienyl | 85 |
| 6 | H | 88 |
Data sourced from a study on the palladium-catalyzed cyanation of quinazoline-4-tosylates. The reaction was performed with quinazoline-4-tosylate, CuCN, Pd(OAc)₂, dppf, and Cs₂CO₃ in toluene (B28343) at 100 °C. thieme-connect.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules like quinazolines in a single step, aligning with the principles of green chemistry. researchgate.net These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. nih.gov
One such approach involves a three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to create diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org While not directly yielding the 4-carbonitrile, these intermediates can be further elaborated. Another MCR strategy for synthesizing related quinazolin-4-carboxamides involves the catalyst-free reaction of 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, various aldehydes, and ammonium (B1175870) acetate. bohrium.com The resulting 6-bromoquinazolin-4-carboxamide can undergo further modifications, such as Suzuki-Miyaura cross-coupling, to introduce structural diversity. bohrium.com
One-Pot Synthetic Strategies
One-pot syntheses are streamlined processes where reactants undergo successive chemical reactions in a single reactor, avoiding the isolation of intermediates. This approach enhances efficiency and reduces waste. A notable one-pot method for synthesizing 2-chloro-4-phenylquinazoline (B1364208) involves the condensation of 2-aminobenzophenone (B122507) with urea (B33335), followed by a chlorination reaction with triphenylphosphine (B44618) and carbon tetrachloride in the same pot. google.com The resulting 2-chloro-4-phenylquinazoline is a key precursor that can be converted to this compound via nucleophilic substitution with a cyanide source.
Another innovative one-pot synthesis produces quinazolinones from 2-nitrobenzaldehydes using a copper catalyst. consensus.app In this reaction, urea serves as the nitrogen source for the formation of a nitrile, which is subsequently hydrolyzed, and the nitro group is reduced in the same pot. consensus.app
Precursor Design and Chemical Transformations
The synthesis of this compound also relies on the strategic design of precursors and specific chemical transformations to introduce the key functional groups.
Approaches Involving 2-(Benzoyl)arylimino-4-chloro-5H-1,2,3-dithiazoles
An interesting synthetic route utilizes 2-(Benzoyl)arylimino-4-chloro-5H-1,2,3-dithiazoles as precursors. The reaction of these dithiazoles with triphenylphosphine has been shown to produce 3-aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile derivatives. thieme-connect.com This transformation proceeds through a proposed nitrene intermediate, leading to a quinazoline (B50416) structure with a carbonitrile group at the 2-position, rather than the 4-position. thieme-connect.com
Table 2: Synthesis of 3-Aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile Derivatives
| Entry | Aryl Group (at position 3) | Yield (%) |
|---|---|---|
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 80 |
| 4 | 4-Chlorophenyl | 75 |
| 5 | 2-Methylphenyl | 78 |
Data sourced from a study on the reaction of 2-(Benzoyl)arylimino-4-chloro-5H-1,2,3-dithiazoles with triphenylphosphine. thieme-connect.com
Functional Group Interconversions Leading to Carbonitrile Moiety
The introduction of the carbonitrile moiety at the 4-position of the quinazoline ring is often achieved through functional group interconversion (FGI). ub.edu This strategy involves converting an existing functional group into a nitrile.
The most prominent example is the palladium-catalyzed cyanation of a quinazoline-4-tosylate, as detailed previously (Section 2.1.1). thieme-connect.com In this reaction, the tosylate group, an excellent leaving group, is substituted by a cyanide ion. thieme-connect.comvanderbilt.edu Similarly, aryl halides at the 4-position can be converted to the corresponding nitrile using palladium-catalyzed cyanation protocols, which have been extensively developed for a wide range of (hetero)aryl chlorides and bromides. nih.govrsc.org Alternative methods for FGI to form a nitrile include the dehydration of a primary amide (R-C(O)NH₂) or an aldoxime (R-CH=NOH) at the 4-position, typically using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu
Emerging and Sustainable Synthetic Protocols
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. In the context of this compound synthesis, two promising avenues have emerged: transition-metal-free oxidative annulation and mechanochemical synthesis. These approaches offer significant advantages over traditional methods, including reduced reliance on toxic and expensive metal catalysts, milder reaction conditions, and decreased solvent waste.
Transition-Metal-Free Oxidative Annulation Strategies
The avoidance of transition metals in synthetic transformations is highly desirable due to their cost, toxicity, and the potential for metal contamination in the final products. Recent research has highlighted the utility of transition-metal-free oxidative annulation reactions for the construction of quinazoline derivatives.
One notable approach involves the reaction of 2-aminobenzophenones with various nitrogen sources under oxidative conditions. For instance, a study by Wang and colleagues in 2020 detailed a microwave-assisted, transition-metal-free method for the synthesis of substituted quinazolines. nih.gov This reaction proceeds by the condensation of 2-aminobenzophenones with benzaldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and hexamethyldisilazane (B44280) (HMDS), which generates ammonia (B1221849) in situ. nih.gov Although this specific study did not report the synthesis of the 4-carbonitrile derivative, the methodology provides a strong foundation for its potential synthesis by substituting the aldehyde with a suitable nitrile-containing reactant.
A more direct route to 2,4-disubstituted quinazolines, including those with a 4-carbonitrile group, was reported by Pahari and coworkers in 2018. nih.gov Their method involves the reaction of nitriles with 2-aminobenzophenone in the presence of a Lewis acid catalyst, trimethylsilyl trifluoromethanesulfonate (TMSOTf), under microwave irradiation. This single-step, solvent-free approach allows for the in situ generation of amidines, which then undergo cyclization to form the quinazoline ring. nih.gov The reaction demonstrates broad substrate scope and offers high yields in short reaction times.
A plausible reaction mechanism involves the activation of the nitrile by the Lewis acid, making it susceptible to nucleophilic attack by the amino group of the 2-aminobenzophenone. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to afford the 2,4-disubstituted quinazoline.
| Entry | 2-Aminobenzophenone Derivative | Nitrile | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 2-Aminobenzophenone | Benzonitrile | TMSOTf | MW, 100 °C, 10 min | 78 | nih.gov |
| 2 | 2-Amino-5-chlorobenzophenone | Benzonitrile | TMSOTf | MW, 100 °C, 10 min | 75 | nih.gov |
| 3 | 2-Aminobenzophenone | Acetonitrile | TMSOTf | MW, 100 °C, 10 min | 72 | nih.gov |
Table 1. Synthesis of 2,4-Disubstituted Quinazolines via Transition-Metal-Free Oxidative Annulation. nih.gov
Mechanochemical Synthesis Applications
Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained significant traction as a green and sustainable synthetic tool. These solvent-free or low-solvent reactions are typically performed in a ball mill, where the mechanical energy facilitates bond breaking and formation.
While the direct mechanochemical synthesis of this compound has not been extensively reported, the synthesis of related quinazolin-4(3H)-ones via mechanochemical methods suggests the potential applicability of this technique. For example, a 2018 study demonstrated the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes using o-iodoxybenzoic acid (IBX) as an oxidant under ball-milling conditions. This method highlights the ability of mechanochemistry to control the reactivity of otherwise explosive or highly exothermic reactions in a solvent-free environment.
The adaptation of such a mechanochemical approach for the synthesis of this compound would likely involve the reaction of 2-aminobenzonitrile (B23959) with a suitable benzoyl derivative or the reaction of 2-aminobenzophenone with a nitrile source under ball-milling conditions. The development of such a protocol would represent a significant advancement in the sustainable synthesis of this important heterocyclic compound.
| Entry | Reactant 1 | Reactant 2 | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminobenzamide | Benzaldehyde | IBX | Ball-milling | 2-Phenylquinazolin-4(3H)-one | - |
Table 2. Mechanochemical Synthesis of a Quinazolinone Analog.
Further research is warranted to explore and optimize the direct mechanochemical synthesis of this compound, which holds the promise of a highly efficient, scalable, and environmentally friendly manufacturing process.
Chemical Reactivity and Derivatives
Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.
Reactivity of the Phenyl Group
The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl ring. The position of substitution is directed by the existing quinazoline (B50416) moiety.
Synthesis of Derivatives
The reactivity of this compound allows for the synthesis of a wide range of derivatives. For example, reaction with sodium azide (B81097) can yield the corresponding tetrazole derivative.
| Derivative | Synthetic Method | Reagents | Reference |
| 2-Phenylquinazoline-4-carboxamide | Hydrolysis | Acid or Base | nih.gov |
| (2-Phenylquinazolin-4-yl)methanamine | Reduction | Lithium aluminum hydride | mdpi.com |
| 5-(2-Phenylquinazolin-4-yl)tetrazole | Cycloaddition | Sodium azide | Not Reported |
Biological and Pharmacological Profile
Reported Biological Activities
Derivatives of 2-phenylquinazoline have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. bioinfopublication.orgresearchgate.netresearchgate.net These activities are often attributed to the ability of the quinazoline (B50416) scaffold to interact with key biological targets.
| Biological Activity | Assay | Target/Mechanism | Reference |
| Anticancer | Cytotoxicity against cancer cell lines | Tubulin polymerization inhibition | researchgate.net |
| Antimicrobial | Agar cup diffusion method | Not specified | researchgate.net |
| Anti-inflammatory | Not specified | Not specified | ptfarm.pl |
| Ligand for Translocator Protein (TSPO) | Binding affinity assays | TSPO | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies on 2-phenylquinazoline derivatives have provided valuable insights into the structural requirements for biological activity. For example, the nature and position of substituents on the phenyl ring can significantly influence the potency and selectivity of these compounds. researchgate.net Modifications at the 4-position of the quinazoline ring have also been shown to be critical for activity. mdpi.com The introduction of different functional groups can alter the compound's ability to bind to its biological target and can also affect its pharmacokinetic properties.
Conclusion
2-Phenylquinazoline-4-carbonitrile is a valuable heterocyclic compound with a rich chemistry that allows for the synthesis of a diverse range of derivatives. While the biological profile of the parent compound is not extensively documented, its derivatives have shown significant promise in various therapeutic areas, particularly as anticancer and antimicrobial agents. The quinazoline (B50416) scaffold continues to be a fertile ground for the discovery of new drugs, and this compound serves as an important starting point for the development of novel and potent bioactive molecules. Further investigation into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully explore its therapeutic potential.
Structure Activity Relationship Sar Analysis
Influence of Substituents on the Quinazoline (B50416) Core and Phenyl Moiety
The biological activity of 2-phenylquinazoline (B3120039) derivatives is highly dependent on the nature and position of substituents on both the quinazoline nucleus and the phenyl ring. nih.gov These modifications can significantly alter the compound's interaction with its biological target, thereby affecting its efficacy.
Substitutions on the quinazoline core can modulate activity. For instance, the introduction of a fluorine atom at the 6-position of the quinazoline ring has been explored in the context of developing N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines. mdpi.com The properties of substituted quinazolines are largely influenced by whether the substituents are on the pyrimidine (B1678525) or the benzene (B151609) ring portion of the quinazoline structure. nih.gov
Regarding the phenyl moiety at the 2-position, the placement of substituents plays a critical role. Studies on quinazolin-4(3H)-one derivatives have shown that the position of a substituent on the C-2 phenyl ring can dictate the outcome of N- or O-alkylation reactions, with ortho-substituents favoring N-alkylation due to steric hindrance. sioc-journal.cn Specifically, a fluorine atom at the 2' or 3' position of the phenyl group can be more beneficial for activity compared to a 4'-fluoro substitution, suggesting that proximity of the fluorine to the quinazoline core is advantageous. mdpi.com In the development of inhibitors for the breast cancer resistance protein (BCRP), it was found that compounds with a phenyl ring attached via an amine-containing linker at position 4 of the quinazoline were potent inhibitors. nih.gov Generally, a meta-substitution on this phenyl ring resulted in higher inhibitory effects. nih.gov
The nature of the substituent is also crucial. The introduction of electron-withdrawing groups, such as nitro and acetate (B1210297) groups, has been shown to favor the antifungal activity of coumarin (B35378) derivatives, a finding that can be relevant to the SAR of other heterocyclic compounds. mdpi.com Limited SAR studies on quinazolinone-pyrazole hybrids suggest that variations in inhibitory activities are affected by different substitutions on the phenyl rings. researchgate.net
The following table summarizes the influence of various substituents on the activity of 2-phenylquinazoline derivatives based on available research findings.
| Modification Site | Substituent/Modification | Effect on Activity | Reference |
| Quinazoline Core (Position 4) | Phenyl ring via amine-containing linker | Potent BCRP inhibition | nih.gov |
| Quinazoline Core (Position 6) | Fluorine | Explored for potential activity enhancement | mdpi.com |
| Phenyl Moiety (Position 2') | Fluorine | Improved activity compared to 4'-fluoro substitution | mdpi.com |
| Phenyl Moiety (Position 3') | Fluorine | Improved activity compared to 4'-fluoro substitution | mdpi.com |
| Phenyl Moiety (meta position) | General substitution | Higher inhibitory effect on BCRP | nih.gov |
| Phenyl Moiety | Varies | Affects α-glucosidase inhibitory activity | researchgate.net |
Pharmacophore Development and Validation
Pharmacophore modeling is a crucial computational tool used to identify the essential structural features of a molecule required for its biological activity. For quinazoline-based compounds, these models help in understanding the key interactions with their target proteins and guide the design of new, more potent derivatives.
A typical pharmacophore model for a kinase inhibitor, a common application for quinazoline scaffolds, includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, the 4-anilino-quinazoline scaffold, a well-known EGFR inhibitor, demonstrates the importance of hydrogen bonds between the N-1 of the quinazoline ring and methionine residues in the kinase's active site. nih.gov The N-3 position can also form water-bridged hydrogen bonds with threonine residues, contributing to a tighter binding conformation and increased potency. nih.gov
The development of a pharmacophore model involves several steps, including:
Ligand-based pharmacophore modeling: This approach utilizes a set of active compounds to derive a common features model. For example, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors. nih.gov
Structure-based pharmacophore modeling: When the 3D structure of the target protein is available, a pharmacophore model can be generated based on the key interaction points within the active site.
Validation: The predictive power of a generated pharmacophore model must be rigorously validated. This is often done using a test set of molecules with known activities (actives and decoys) to assess the model's ability to distinguish between them. nih.govresearchgate.net Statistical parameters such as the correlation coefficient (R²), cross-validation coefficient (Q²), and enrichment factor are used to evaluate the model's quality. nih.gov Molecular dynamics simulations can further confirm the stability of the ligand-protein complex and the predicted binding modes. nih.gov
The framework for validating these computational models emphasizes data quality, algorithm performance, interpretability, and experimental confirmation. researchgate.net
Strategies for Enhancing Potency and Selectivity
Several strategies have been employed to enhance the potency and selectivity of 2-phenylquinazoline derivatives for their specific biological targets. These strategies often involve targeted chemical modifications based on SAR studies and pharmacophore models.
One key strategy is the introduction of specific substituents to optimize interactions with the target protein. For instance, in the development of phosphodiesterase 5 (PDE5) inhibitors, a novel class of 2-phenylquinazolin-4(3H)-one derivatives was designed to achieve high selectivity against PDE6, thereby minimizing potential side effects. nih.gov
Another approach involves modifying the linker between the quinazoline core and other parts of the molecule. For example, in the pursuit of dual inhibitors of EGFR and HER2, it was found that the optimal length of the carbon chain linker at position 4 of the quinazoline core is four carbon atoms for the highest inhibitory activity. nih.gov
Selectivity is a critical aspect of drug design. For inhibitors of the BCRP, compounds with a phenyl ring attached via an amine-containing linker at position 4 of the quinazoline showed potent inhibition. nih.gov Notably, compound 12 in that study was identified as being the most potent and selective towards BCRP. nih.gov Similarly, molecular docking studies of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives helped to elucidate the binding modes towards different carbonic anhydrase isoforms, providing a basis for designing more selective inhibitors. nih.gov
The following table outlines some of the strategies used to enhance the potency and selectivity of 2-phenylquinazoline-based compounds.
| Strategy | Modification | Outcome | Target | Reference |
| Optimize linker length | Four-carbon chain at position 4 | Increased dual inhibitory activity | EGFR/HER2 | nih.gov |
| Introduce specific linkers | Phenyl ring via amine-containing linker at position 4 | Potent and selective inhibition | BCRP | nih.gov |
| Design for isoform selectivity | Novel 2-phenylquinazolin-4(3H)-one derivatives | High selectivity for PDE5 over PDE6 | PDE5 | nih.gov |
| Structure-based design | S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives | Potent and selective inhibition of carbonic anhydrase isoforms | Carbonic Anhydrase | nih.gov |
Conclusion and Future Research Perspectives
Synthesis of Key Findings and Current Research Status
2-Phenylquinazoline-4-carbonitrile is a specific derivative within the broader class of quinazoline (B50416) compounds. Its synthesis has been reported, with a notable method detailed in Chinese patent CN103204817A. This process involves the conversion of the corresponding 2-phenyl-4-chloroquinazoline with a cyanide source. The compound is described as a yellow solid with a melting point of 171-172 °C. google.com Spectroscopic data, particularly 1H NMR, has been documented, providing a foundational level of characterization. google.com
The current research status of this compound appears to be in its nascent stages. While its synthesis and basic characterization are established, comprehensive studies dedicated solely to this molecule are limited. Much of the available information is in the context of broader studies on quinazoline derivatives or within patent literature, which often focuses on the novelty of a class of compounds rather than an in-depth analysis of a single entity. The primary accessible data points for this compound are its synthesis and fundamental physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 67824-28-6 | bldpharm.com |
| Molecular Formula | C15H9N3 | bldpharm.com |
| Molecular Weight | 231.25 g/mol | bldpharm.com |
| Melting Point | 171-172 °C | google.com |
| Appearance | Yellow solid | google.com |
Table 2: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.63 – 8.62 | m | 2H | Phenyl H | google.com |
| 8.26 | d, J = 8.4 Hz | 1H | Quinazoline H | google.com |
| 8.19 | d, J = 8.4 Hz | 1H | Quinazoline H | google.com |
| 8.04 | t, J = 7.8 Hz | 1H | Quinazoline H | google.com |
| 7.78 | t, J = 7.8 Hz | 1H | Quinazoline H | google.com |
| 7.57 | m | 3H | Phenyl H | google.com |
| (Solvent: CDCl3, Frequency: 400 MHz) |
Unaddressed Challenges and Future Research Opportunities
The primary challenge concerning this compound is the scarcity of dedicated research. While its existence is known, a thorough scientific investigation into its properties and potential is yet to be published in peer-reviewed literature. This presents a landscape of opportunities for further research.
Key Unaddressed Areas:
Comprehensive Characterization: A complete spectroscopic profile, including detailed 13C NMR, IR, and mass spectrometry data, would be invaluable. Furthermore, single-crystal X-ray diffraction analysis would provide definitive structural information, including bond lengths, angles, and intermolecular interactions.
Optimization of Synthesis: While a synthetic method exists, exploring alternative, more efficient, and environmentally benign synthetic routes would be a worthwhile endeavor. This could include one-pot reactions or the use of greener catalysts and solvents.
Investigation of Chemical Reactivity: A systematic study of the reactivity of the nitrile and quinazoline moieties in this specific compound would open avenues for the synthesis of novel derivatives. For instance, the nitrile group could be hydrolyzed to a carboxylic acid or an amide, or it could participate in cycloaddition reactions.
Exploration of Photophysical Properties: The extended aromatic system suggests potential for interesting photophysical properties. A detailed investigation into its absorption and emission characteristics could reveal applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs).
Prospective Applications in Chemical Biology and Drug Discovery
Scaffold for Medicinal Chemistry: The compound can serve as a versatile starting material for the development of new bioactive molecules. The phenyl and nitrile groups offer sites for chemical modification, allowing for the generation of a library of derivatives for biological screening.
Potential Enzyme Inhibition: Quinazoline derivatives are known to act as inhibitors of various enzymes, including kinases and phosphodiesterases. The specific substitution pattern of this compound could confer affinity for certain enzyme active sites. Future research could involve computational docking studies followed by in vitro screening against a panel of relevant biological targets.
Chemical Probes: If the compound is found to possess favorable fluorescence properties, it could be developed into a chemical probe for detecting specific analytes or for imaging in biological systems. The nitrile group could also be a handle for conjugation to other molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Phenylquinazoline-4-carbonitrile, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 2-aminobenzonitrile with substituted anilines. Key parameters include temperature (often 80–120°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., acidic or basic conditions). For example, modifying substituents on the aniline moiety can improve yields by reducing steric hindrance . Green methods using recyclable Fe3O4@SiO2@vanillin nano-catalysts under mechanochemical conditions have also been reported to enhance efficiency .
Q. How is this compound characterized using spectroscopic techniques, and what spectral markers are indicative of its structural features?
- Methodological Answer :
- IR Spectroscopy : A sharp peak near 2220–2240 cm⁻¹ confirms the nitrile (-CN) group.
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm, while substituents on the quinazoline ring (e.g., ethoxy groups) show distinct singlet or triplet patterns.
- ¹³C NMR : The carbonitrile carbon resonates at δ 115–120 ppm.
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with the molecular formula (e.g., C₁₅H₁₀N₃) .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure laboratory safety?
- Methodological Answer : Store in tightly sealed containers under dry, ventilated conditions. Avoid exposure to moisture, strong oxidizers, or reactive amines. Use PPE (gloves, goggles) during handling. Incompatibilities include reactions with reducing agents or acids, which may release toxic HCN gas .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for synthesizing this compound derivatives, particularly with electron-deficient substituents?
- Methodological Answer : Low yields in halogen-substituted derivatives (e.g., 4-chloro) may arise from poor nucleophilic reactivity. Optimizing reaction time (e.g., 24–48 hours), using polar aprotic solvents (e.g., DMSO), or introducing alkoxy groups to enhance electron density can improve outcomes. Validation via TLC monitoring and HPLC purification is critical .
Q. How can green chemistry principles be integrated into the synthesis of this compound derivatives without compromising efficiency?
- Methodological Answer : Mechanochemical synthesis using recyclable nano-catalysts (e.g., Fe3O4@SiO2@vanillin) reduces solvent waste. Room-temperature reactions with phenylhydrazine and malononitrile achieve 75–90% yields. Catalyst recovery via magnetic separation ensures reusability for 5+ cycles .
Q. What methodologies are recommended for functionalizing the quinazoline ring to introduce diverse substituents, and how do electronic effects influence regioselectivity?
- Methodological Answer : Electrophilic substitution at the 6-position is favored due to electron-withdrawing nitrile groups. For example:
- Nucleophilic Additions : Hydrazine forms pyrazole derivatives at the nitrile site.
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the 4-position.
Electronic effects from substituents (e.g., -OCH₃) direct reactions to meta or para positions .
Q. In designing bioactivity assays for this compound derivatives, what controls and validation steps ensure data reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Compare with known kinase inhibitors (e.g., imatinib) for anticancer assays.
- Dose-Response Curves : Use ≥3 replicates to establish IC₅₀ values.
- Spectroscopic Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
Q. How should researchers address contradictory spectroscopic data when characterizing novel analogs, such as unexpected splitting in ¹H NMR spectra?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
